

N,N-Diphenyl-p-phenylenediamine IUPAC name and synonyms

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An In-Depth Technical Guide to N,N'-Diphenyl-p-phenylenediamine (DPPD)

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Introduction: Beyond the Name

N,N'-Diphenyl-p-phenylenediamine, commonly abbreviated as DPPD, is an aromatic amine of significant industrial and research importance. While its primary role is as a potent antioxidant and antiozonant, particularly in the rubber and polymer industries, its utility extends to applications as a polymerization inhibitor and as an intermediate in the synthesis of dyes and specialized polymers.^[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, mechanism of action, and key analytical protocols, designed for researchers and development professionals.

A critical point of clarification pertains to its nomenclature. The subject of this guide is N,N'-Diphenyl-p-phenylenediamine (CAS Number: 74-31-7), where phenyl groups are substituted on different nitrogen atoms of the p-phenylenediamine core. This is the isomer almost universally referred to as DPPD. It is structurally distinct from its isomer, **N,N-Diphenyl-p-phenylenediamine** (CAS Number: 2350-01-8), where both phenyl groups are on the same nitrogen atom. This guide will focus exclusively on the scientifically and industrially prominent N,N'- isomer.

PART 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of DPPD is essential for its effective application, from predicting its behavior in a formulation to ensuring safe handling.

IUPAC Name and Synonyms

- Preferred IUPAC Name: N¹,N⁴-diphenylbenzene-1,4-diamine[2]
- Systematic IUPAC Name: N,N'-Diphenyl-1,4-phenylenediamine[2][3][4]
- Common Abbreviation: DPPD[2][3]
- CAS Number: 74-31-7[2][3][4][5][6][7]
- Selected Synonyms: 1,4-Dianilinobenzene, 1,4-Bis(phenylamino)benzene, AgeRite DPPD, Flexamine G, Nonox DPPD.[2]

Physicochemical Data

The properties of DPPD dictate its solubility, processing temperatures, and stability. The data below has been consolidated for ease of reference.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₆ N ₂	[2][6][7]
Molecular Weight	260.33 g/mol	[2][5][6][8]
Appearance	White to grey or brown powder/flakes. Commercial grades may appear greenish-brown.	[2]
Melting Point	143-145 °C (lit.)	[5][8]
Boiling Point	220-225 °C @ 0.5 mmHg (lit.)	[5][8]
Solubility	Insoluble in water. Soluble in DMSO (\geq 10 mg/ml), sparingly soluble in ethanol (1-10 mg/ml). Soluble in benzene, acetone, chlorobenzene.	[3][5]
Density	~1.2 - 1.3 g/cm ³	[4]

PART 2: Synthesis and Mechanism of Action

Modern Synthesis via Buchwald-Hartwig Amination

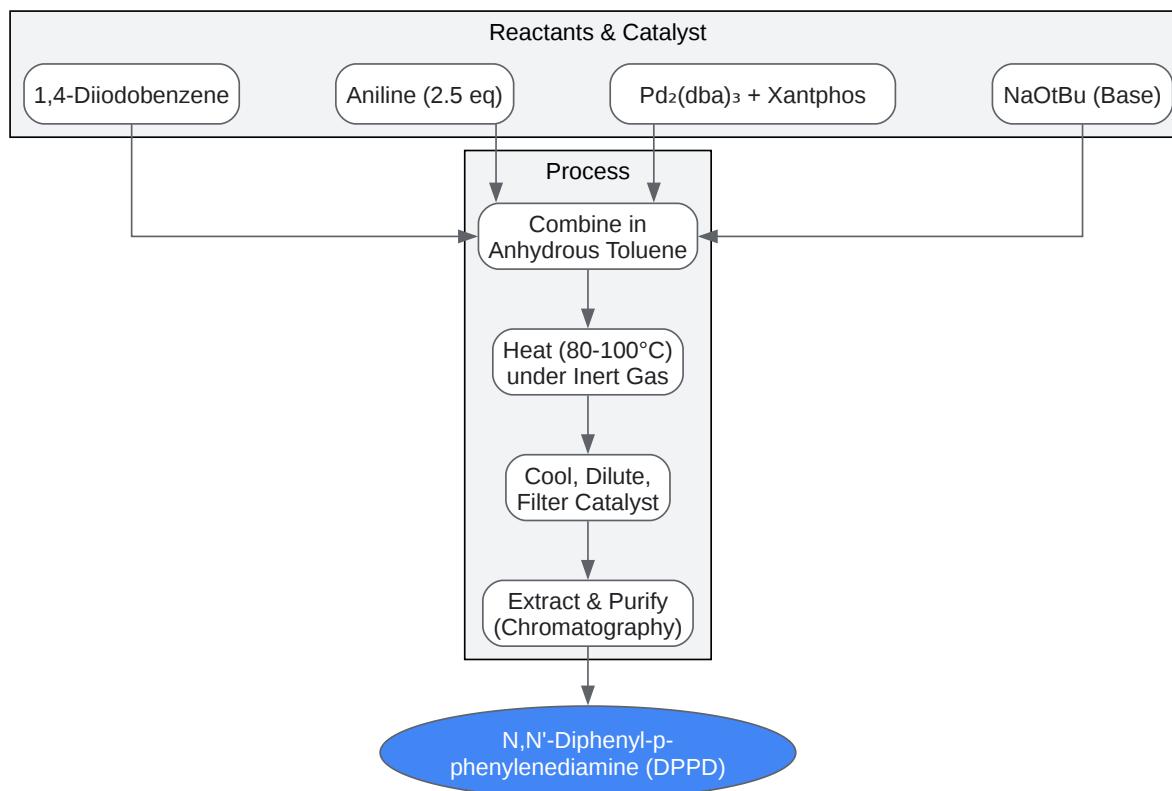
While classical methods exist, the modern and highly efficient synthesis of DPPD is achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is favored for its high functional group tolerance and versatility in forming C-N bonds, which were traditionally difficult to construct.

Causality of the Method: The Buchwald-Hartwig reaction is superior to older methods (e.g., Ullmann condensation) because it proceeds under milder conditions and with a broader substrate scope. The choice of a palladium catalyst paired with a specialized phosphine ligand is critical; the ligand facilitates the key steps of oxidative addition (activating the aryl halide) and reductive elimination (forming the final C-N bond and regenerating the catalyst).

Experimental Protocol: Synthesis of N,N'-Diphenyl-p-phenylenediamine

- **Inert Atmosphere:** All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques to prevent oxidation of the catalyst and reagents.
- **Reaction Setup:** To a dry Schlenk flask, add 1,4-diiodobenzene (1.0 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).
- **Reagent Addition:** Add aniline (2.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (2.8 eq).
- **Solvent:** Add anhydrous toluene via syringe.
- **Reaction:** Heat the mixture to 80-100 °C and stir until reaction completion, which can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride and brine to remove the base and other inorganic impurities.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield pure N,N'-diphenyl-p-phenylenediamine.

Synthesis Workflow Diagram

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Caption: Buchwald-Hartwig synthesis of DPPD.

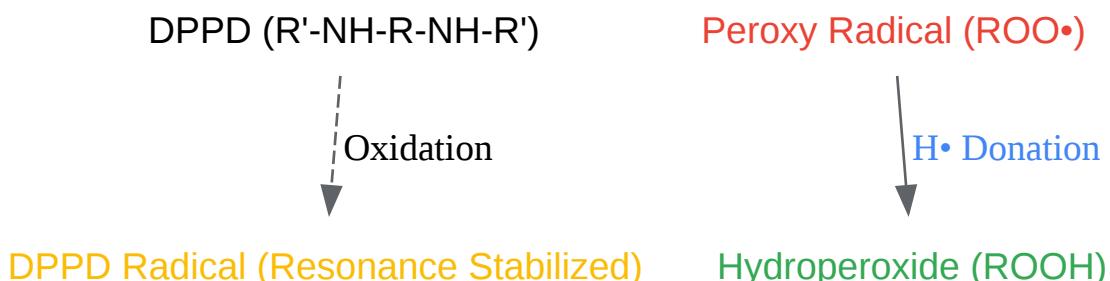
Mechanism of Action: Radical Scavenging

DPPD's primary function as an antioxidant stems from its ability to act as a potent free-radical scavenger. In materials like rubber, which are susceptible to degradation by autoxidation,

reactive oxygen species (ROS) such as peroxy radicals ($\text{ROO}\cdot$) propagate a destructive chain reaction.

Causality of the Mechanism: The key to DPPD's efficacy lies in the labile hydrogen atoms on its secondary amine groups (-NH-). DPPD can readily donate a hydrogen atom ($\text{H}\cdot$) to a highly reactive peroxy radical, neutralizing it into a more stable hydroperoxide (ROOH). This act terminates the chain reaction. The resulting DPPD radical is significantly stabilized by resonance across its aromatic system, making it far less reactive than the initial peroxy radical and preventing it from initiating new oxidation chains.

Antioxidant Mechanism Diagram



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Caption: DPPD neutralizes a peroxy radical via H-atom donation.

PART 3: Key Analytical Protocols

To quantify the performance and stability of DPPD, standardized analytical techniques are employed. The following protocols are foundational for its characterization.

Quantification of Antioxidant Activity by DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging activity of antioxidants. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity.

Causality of the Method: This assay provides a standardized benchmark for antioxidant power. By measuring the concentration of an antioxidant required to reduce the initial DPPH concentration by 50% (the IC_{50} value), a quantitative comparison between different compounds can be made. A lower IC_{50} value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

- **Solution Preparation:**
 - DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
 - Sample Stock Solution: Prepare a stock solution of DPPD (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
 - Serial Dilutions: Create a series of dilutions from the DPPD stock solution to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 μ g/mL).
- **Assay Procedure (96-well plate format):**
 - Blank: Add 200 μ L of methanol to a well.
 - Control: Add 100 μ L of the DPPH stock solution and 100 μ L of methanol to several wells.
 - Sample: Add 100 μ L of the DPPH stock solution and 100 μ L of each DPPD dilution to respective wells.
- **Incubation:** Cover the plate and incubate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of all wells at 517 nm using a microplate reader.
- **Calculation:**
 - Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = $[(Abs_control - Abs_sample) / Abs_control] * 100$
 - Plot the % Inhibition against the concentration of DPPD.

- Determine the IC₅₀ value from the graph, which is the concentration that corresponds to 50% inhibition. In comparative studies, DPPD consistently demonstrates superior antioxidant effectiveness relative to other substituted p-phenylenediamines.[9]

Assessment of Thermal Stability by TGA

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of DPPD. This information is critical for defining its maximum service temperature in applications like polymer processing, where it is exposed to significant heat.

Causality of the Method: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram reveals the onset temperature of decomposition, the temperature of maximum degradation rate, and the mass of any residual material. For an antioxidant, high thermal stability is crucial; it must not decompose before it can perform its protective function.

Experimental Protocol: Thermogravimetric Analysis (TGA)

- **Sample Preparation:** Place a small, accurately weighed amount of DPPD (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
- **Instrument Setup:**
 - Place the sample pan into the TGA furnace.
 - **Atmosphere:** Purge the furnace with an inert gas (e.g., Nitrogen at a flow rate of 50-100 mL/min) to prevent premature oxidation.
 - **Temperature Program:** Set the instrument to heat from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- **Analysis:** Run the experiment and record the mass loss versus temperature.
- **Data Interpretation:**
 - **Onset Temperature (T_{onset}):** The temperature at which significant mass loss begins. This indicates the start of thermal decomposition and is a key indicator of thermal stability.

- Peak Degradation Temperature: The temperature at which the maximum rate of mass loss occurs, identified from the peak of the derivative thermogravimetry (DTG) curve. Based on data for related aromatic amines, the onset of decomposition for DPPD is expected to be well above typical polymer processing temperatures.

Conclusion

N,N'-Diphenyl-p-phenylenediamine is a high-performance chemical with a well-established role as a premier antioxidant. Its efficacy is rooted in a stable molecular structure that allows for efficient free-radical scavenging. An understanding of its synthesis via modern catalytic methods like the Buchwald-Hartwig amination, combined with robust analytical characterization through techniques like DPPH assays and TGA, enables its rational application and the development of next-generation stabilization systems for advanced materials.

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